N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide
Description
N-(2-(3-Oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide is a benzoxazepine-derived compound characterized by a seven-membered oxazepine ring fused to a benzene ring, with an ethyl linker and a 2-phenylpropanamide substituent. These analogs are frequently explored for their bioactivity, such as allosteric modulation of cholinergic receptors (e.g., muscarinic M1 agonists) and anti-inflammatory applications .
Properties
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15(16-7-3-2-4-8-16)20(24)21-11-12-22-13-17-9-5-6-10-18(17)25-14-19(22)23/h2-10,15H,11-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNUMSOZKCUGDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NCCN2CC3=CC=CC=C3OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Chloroacetyl Chloride
In a procedure adapted from histone deacetylase inhibitor syntheses, 2-aminophenol derivatives react with chloroacetyl chloride under biphasic conditions. For example, 3-chloroaniline derivatives are acylated with chloroacetyl chloride in dichloromethane (DCM) and aqueous sodium hydroxide at 0°C, yielding intermediates that undergo intramolecular cyclization upon heating. This method produces the oxazepine ring in yields exceeding 70%, with purification via flash chromatography.
Key Reaction Conditions
- Reagents : 2-Aminophenol, chloroacetyl chloride, NaOH (2% aqueous)
- Solvent : Dichloromethane
- Temperature : 0°C (acylation), 60°C (cyclization)
- Yield : 70–85%
Alkylation to Introduce the Ethylamine Side Chain
The nitrogen atom at position 4 of the oxazepine ring is functionalized with a 2-aminoethyl group through alkylation. This step is critical for enabling subsequent acylation.
Solid-Liquid Biphasic Alkylation
A method optimized for similar acetamide derivatives employs 2-bromoethylamine hydrobromide and potassium carbonate in dry acetone. The reaction proceeds at 60°C with catalytic potassium iodide to enhance reactivity. The intermediate 4-(2-aminoethyl)-benzo[f]oxazepin-3-one is isolated via solvent evaporation and recrystallization.
Optimized Protocol
- Alkylating Agent : 2-Bromoethylamine hydrobromide
- Base : K₂CO₃
- Solvent : Acetone
- Catalyst : KI (5 mol%)
- Yield : 65–78%
Acylation to Form the Propanamide Moiety
The final step involves coupling the ethylamine side chain with 2-phenylpropanoyl chloride to yield the target amide.
Schotten-Baumann Acylation
Adapting methods from anticonvulsant drug synthesis, the amine intermediate is treated with 2-phenylpropanoyl chloride in a biphasic system of DCM and aqueous sodium bicarbonate. This approach minimizes hydrolysis of the acyl chloride and ensures high conversion rates.
Procedure Overview
- Dissolve 4-(2-aminoethyl)-benzo[f]oxazepin-3-one in DCM.
- Add 2-phenylpropanoyl chloride dropwise at 0°C.
- Stir for 4 hours at room temperature.
- Extract with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Alternative Synthetic Approaches
Green Chemistry Innovations
Microwave-assisted cyclization, as demonstrated for benzoxazole derivatives, could reduce reaction times for oxazepine formation from hours to minutes. Ethanol-water mixtures may replace DCM to enhance sustainability.
Challenges and Optimization Considerations
- Regioselectivity : Competing reactions at the oxazepine nitrogen may require protecting groups during alkylation, though none are reported in existing protocols.
- Purification : HPLC analysis (as in) ensures >95% purity, critical for pharmacological applications.
- Scale-Up : Batch processes using flow chemistry could improve yields for industrial production.
Analytical Characterization
Critical data for verifying the target compound include:
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
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Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the benzoxazepine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxidized benzoxazepine derivatives
Reduction: Reduced alcohol derivatives
Substitution: Substituted benzoxazepine derivatives
Scientific Research Applications
Medicinal Chemistry
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide has been studied for its potential as a therapeutic agent. Its structural components suggest possible interactions with various biological targets:
- Antidiabetic Activity : Research indicates that compounds with similar structures exhibit significant antidiabetic effects by modulating insulin signaling pathways. For instance, derivatives of benzothiazepines have shown promise in lowering blood glucose levels in diabetic models .
- Anti-inflammatory Properties : Compounds related to oxazepines have demonstrated the ability to inhibit inflammatory pathways. Studies have shown that these compounds can reduce the production of pro-inflammatory cytokines, indicating their potential in treating inflammatory diseases .
Neuropharmacology
The oxazepin framework is often associated with neuroactive properties. Investigations into similar compounds have revealed:
- Cognitive Enhancement : Some derivatives have been explored for their ability to improve cognitive functions and memory retention through modulation of neurotransmitter systems .
- Anxiolytic Effects : Compounds within this class may also exhibit anxiolytic effects by interacting with GABA receptors, similar to benzodiazepines but with potentially fewer side effects .
Case Study 1: Antidiabetic Effects
In a controlled study involving diabetic rats treated with derivatives of this compound, significant reductions in blood glucose levels were observed. The compound was administered at doses of 10 mg/kg and 20 mg/kg over a period of 28 days. Results indicated a decrease in glucose levels from an average of 379 mg/dL to approximately 127 mg/dL at the highest dose .
Case Study 2: Anti-inflammatory Activity
A series of oxazepine derivatives were tested for their ability to inhibit TNF-induced necroptosis in human monocytic cells. The findings suggested that these compounds could significantly reduce cell death and inflammation markers, supporting their use in inflammatory conditions .
Mechanism of Action
The mechanism of action of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazepine core can mimic the structure of natural substrates or ligands, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, altering cellular processes and exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Ring Modifications
The target compound’s benzo[f][1,4]oxazepine core distinguishes it from six-membered analogs like benzo[b][1,4]oxazin or benzo[b][1,4]dioxin derivatives. Key comparisons include:
Key Observations :
- Substituent Effects : Fluorination (e.g., in compounds 54 and 55) enhances metabolic stability and receptor interaction, suggesting that similar modifications in the target compound’s phenylpropanamide group could optimize bioavailability .
Pharmacological and Physicochemical Comparisons
2.2.1 Muscarinic Receptor Agonists
- Lu AE51090 : A benzo[1,4]oxazin derivative with a piperidine-propanamide chain exhibits selective M1 agonism (EC₅₀ = 13 nM) and procognitive effects in vivo. The target compound’s ethyl-propanamide linker may mimic this pharmacophore but with altered receptor engagement due to its larger core .
- This suggests that the target compound’s oxazepine core may balance polarity and lipophilicity .
2.2.2 Anti-Inflammatory Derivatives
- Compound 7 (Dihydrobenzo[b][1,4]dioxin acrylamide) : Exhibits anti-neuroinflammatory activity in BV-2 microglial cells (IC₅₀ < 10 µM). The target compound’s phenylpropanamide group could similarly interact with inflammatory pathways but requires empirical validation .
2.2.3 Physicochemical Data
Key Observations :
Biological Activity
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[f][1,4]oxazepin moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 350.41 g/mol. The structural characteristics suggest potential interactions with various biological targets, particularly in the realms of cancer and neurodegenerative diseases.
Research indicates that compounds with similar structural motifs may exhibit the following biological activities:
- Histone Deacetylase (HDAC) Inhibition : The presence of the benzoxazepin ring system suggests that this compound could inhibit HDACs, which play a crucial role in cancer progression by regulating gene expression related to cell cycle and apoptosis.
- Anti-inflammatory Effects : Studies have shown that derivatives of oxazepine compounds can possess anti-inflammatory properties, potentially modulating cytokine release such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines .
- Antimicrobial Activity : Some benzoxazepine derivatives have demonstrated limited antimicrobial effects against specific bacterial strains, indicating a potential role in treating infections .
Pharmacological Studies
Several studies have investigated the pharmacological profile of related compounds:
- Cholesteryl Ester Transfer Protein (CETP) Inhibition : A related class of compounds has been identified as potent CETP inhibitors, which are important for managing cholesterol levels. For instance, one study reported an IC50 value of 26 nM for a potent derivative, highlighting the potential for lipid regulation .
- Cytotoxicity Against Cancer Cell Lines : Research has indicated that certain benzoxazepine derivatives exhibit significant cytotoxicity against various solid tumor cell lines. The effects on cancer cell proliferation varied depending on the specific cell line used in the study .
Case Study 1: HDAC Inhibition
A study exploring the HDAC inhibitory activity of oxazepine derivatives revealed that these compounds could induce cell cycle arrest and apoptosis in cancer cells. The mechanism was attributed to the modulation of histone acetylation status, leading to altered gene expression profiles conducive to tumor suppression.
Case Study 2: Anti-inflammatory Activity
In another investigation, a series of synthesized benzoxazepine derivatives were tested for their ability to inhibit pro-inflammatory cytokines. The results showed a dose-dependent reduction in IL-6 and TNF-α levels in human macrophage cell lines treated with these compounds, suggesting their potential as anti-inflammatory agents.
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide?
The synthesis typically involves multi-step reactions, such as coupling the benzo[f][1,4]oxazepinone core with a 2-phenylpropanamide derivative. Key steps include:
- Amide bond formation : Using carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions in solvents like DMF or dichloromethane .
- Ring closure : Cyclization of intermediates via nucleophilic substitution or acid-catalyzed dehydration . Critical parameters include temperature control (0–60°C), solvent polarity, and stoichiometric ratios to minimize side products .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?
- NMR spectroscopy : H and C NMR confirm structural integrity, with emphasis on resolving peaks for the oxazepinone ring (δ 4.2–5.1 ppm for CH groups) and the propanamide moiety (δ 1.2–1.5 ppm for methyl groups) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) quantifies purity (>95%) and detects hydrolytic byproducts .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 395.1764) .
Q. What preliminary assays are recommended to evaluate its biological activity?
Initial screening should focus on:
- Enzyme inhibition : Use fluorogenic substrates in assays targeting kinases or proteases linked to disease pathways (e.g., cancer, neurodegeneration) .
- Cytotoxicity : MTT or resazurin assays in cell lines (e.g., HEK293, HeLa) to assess IC values .
- Solubility and stability : PBS/DMSO solubility tests and stability profiling in simulated physiological buffers (pH 7.4, 37°C) .
Advanced Research Questions
Q. How can structural modifications of the oxazepinone ring or propanamide group enhance target selectivity?
- Substituent effects : Introducing electron-withdrawing groups (e.g., -F, -CF) at the oxazepinone 7-position improves binding affinity to serine/threonine kinases .
- Steric hindrance : Bulkier substituents on the propanamide phenyl group (e.g., -OCH, -Cl) reduce off-target interactions with cytochrome P450 enzymes .
- Computational modeling : Molecular docking (AutoDock Vina) and MD simulations predict binding modes to refine synthetic priorities .
Q. How do researchers resolve contradictions in bioactivity data across different assay platforms?
Discrepancies may arise from:
- Assay sensitivity : Compare results from fluorescence-based vs. radiometric assays (e.g., ATPase activity in kinase studies) .
- Membrane permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate cellular uptake with activity .
- Metabolic interference : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify metabolism-dependent false negatives .
Q. What strategies are effective in designing structure-activity relationship (SAR) studies for this compound?
- Fragment-based design : Synthesize analogs with truncated moieties (e.g., replacing the oxazepinone with a benzodiazepine core) to isolate pharmacophoric elements .
- Bioisosteric replacement : Substitute the propanamide’s phenyl group with heteroaromatic rings (e.g., thiophene) to modulate lipophilicity (logP) .
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic half-life (microsomal stability assays) to prioritize analogs .
Q. What methodologies are employed to investigate its interaction with biological targets at the atomic level?
- X-ray crystallography : Co-crystallize the compound with purified target proteins (e.g., PARP1 or HDAC6) to resolve binding poses .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (k, k) in real time using Biacore systems .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess enthalpy-driven vs. entropy-driven interactions .
Q. How can researchers address variability in synthetic yields during scale-up?
- Process optimization : Use design of experiments (DoE) to identify critical parameters (e.g., reagent equivalents, mixing rates) .
- In-line monitoring : Implement PAT (process analytical technology) tools like ReactIR to track reaction progression and adjust conditions dynamically .
- Purification challenges : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
